

The Pivotal Role of Diacylglycerol Acyltransferase (DGAT) in Lipid Metabolism: A Technical Guide

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Abstract

Diacylglycerol acyltransferase (DGAT) is a critical enzyme in lipid metabolism, catalyzing the terminal and committed step in the synthesis of triacylglycerols (TAGs). This technical guide provides an in-depth exploration of the function, regulation, and significance of DGAT, with a particular focus on its two major isoforms, DGAT1 and DGAT2. We delve into the distinct and overlapping roles of these enzymes, their tissue-specific functions, and their implications in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This document also presents detailed experimental protocols for studying DGAT activity and related cellular processes, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, we illustrate key metabolic and signaling pathways involving DGAT using detailed diagrams to provide a clear and comprehensive understanding of its central role in lipid homeostasis.

Introduction to Diacylglycerol Acyltransferase (DGAT)

Diacylglycerol acyltransferase (EC 2.3.1.20) is an integral membrane-bound enzyme that plays a central role in the metabolism of neutral lipids. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TAG), the primary form of energy storage in

eukaryotes.[1] This reaction is the final and only dedicated step in the predominant pathway of TAG synthesis, known as the glycerol-3-phosphate pathway.

There are two main, evolutionarily unrelated families of DGAT enzymes in mammals: DGAT1 and DGAT2.[2] While both enzymes catalyze the same biochemical reaction, they possess distinct protein structures, tissue distributions, subcellular localizations, and substrate specificities, suggesting non-redundant physiological roles.[2][3] The critical importance of DGAT in energy homeostasis and its association with metabolic disorders have made it a prominent target for therapeutic intervention.[4]

DGAT Isoforms: DGAT1 and DGAT2

Gene and Protein Structure

DGAT1 and DGAT2 are encoded by separate genes and share no sequence homology.[1] DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family, which includes other acyltransferases like ACAT (acyl-CoA:cholesterol acyltransferase). In contrast, DGAT2 belongs to a distinct family of enzymes that includes monoacylglycerol acyltransferases (MGATs).[1]

Subcellular Localization and Tissue Distribution

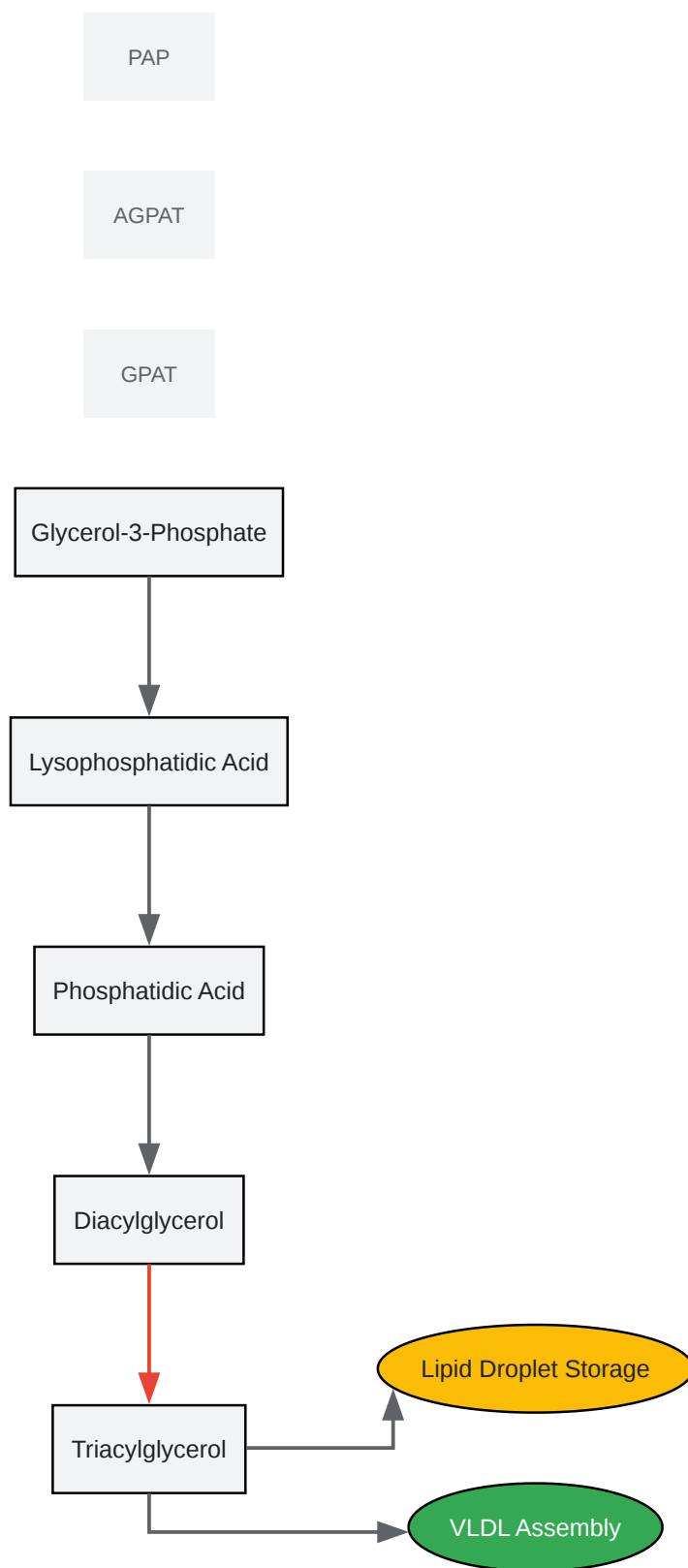
Both DGAT1 and DGAT2 are primarily localized to the endoplasmic reticulum (ER). However, DGAT2 has also been found to be associated with lipid droplets and mitochondria-associated membranes, suggesting a role in channeling newly synthesized TAGs for storage.

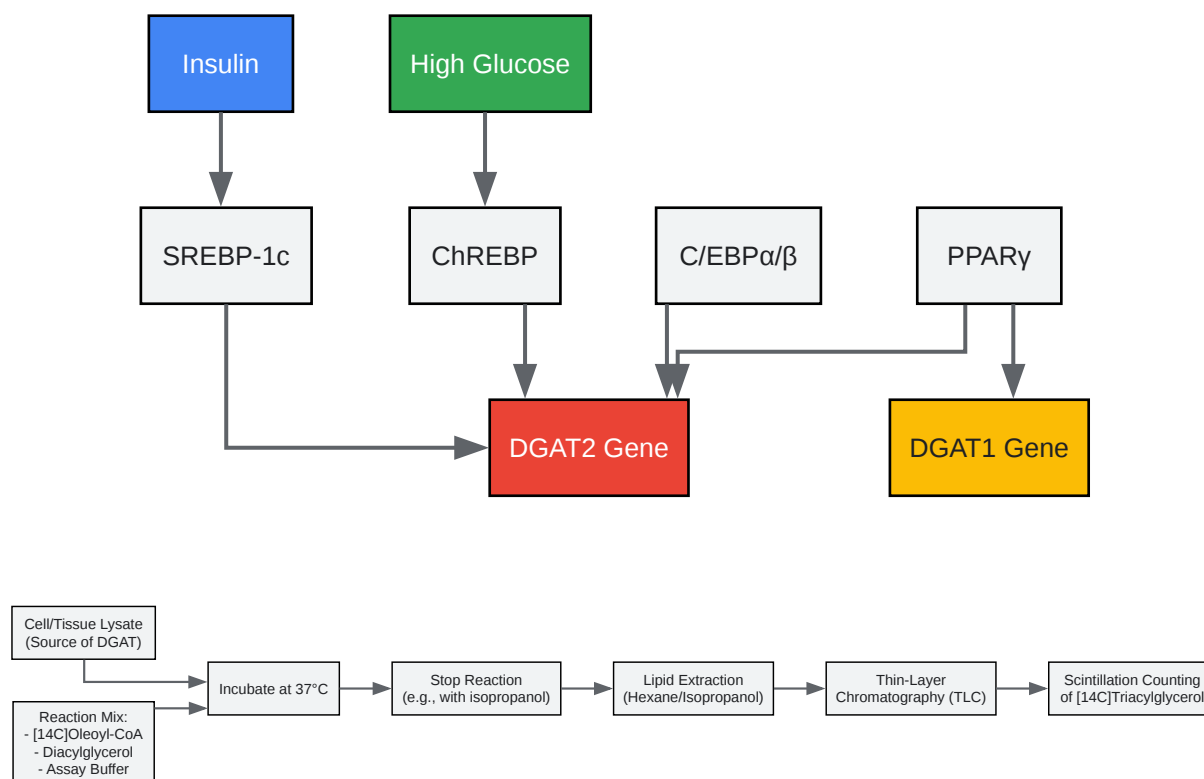
The tissue distribution of the two isoforms also differs, which points to their specialized functions:

- **DGAT1:** Highly expressed in the small intestine, where it is crucial for the absorption of dietary fats. It is also found in adipose tissue and the mammary glands.
- **DGAT2:** Predominantly expressed in the liver and adipose tissue.[5] In the liver, DGAT2 is the dominant isoform and is essential for the synthesis of TAGs that are incorporated into very-low-density lipoproteins (VLDL).

The Role of DGAT in Triacylglycerol Synthesis

DGAT is the final enzymatic step in the glycerol-3-phosphate pathway for TAG synthesis. This pathway begins with the acylation of glycerol-3-phosphate and proceeds through several intermediates to produce DAG. DGAT then catalyzes the addition of a third fatty acyl chain to the DAG backbone.





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